1-[3-[8-[(3R)-3-aminopiperidin-1-yl]-7-but-2-ynyl-3-methyl-2,6-dioxopurin-1-yl]propyl]-N-phenylpiperidine-4-carboxamide
Description
1-[3-[8-[(3R)-3-aminopiperidin-1-yl]-7-but-2-ynyl-3-methyl-2,6-dioxopurin-1-yl]propyl]-N-phenylpiperidine-4-carboxamide is a complex organic compound that features a unique combination of functional groups, including a piperidine ring, a purine derivative, and a phenyl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Properties
Molecular Formula |
C30H40N8O3 |
|---|---|
Molecular Weight |
560.7 g/mol |
IUPAC Name |
1-[3-[8-[(3R)-3-aminopiperidin-1-yl]-7-but-2-ynyl-3-methyl-2,6-dioxopurin-1-yl]propyl]-N-phenylpiperidine-4-carboxamide |
InChI |
InChI=1S/C30H40N8O3/c1-3-4-17-37-25-26(33-29(37)36-16-8-10-23(31)21-36)34(2)30(41)38(28(25)40)18-9-15-35-19-13-22(14-20-35)27(39)32-24-11-6-5-7-12-24/h5-7,11-12,22-23H,8-10,13-21,31H2,1-2H3,(H,32,39)/t23-/m1/s1 |
InChI Key |
ZFYJKRWMDHXXHJ-HSZRJFAPSA-N |
Isomeric SMILES |
CC#CCN1C2=C(N=C1N3CCC[C@H](C3)N)N(C(=O)N(C2=O)CCCN4CCC(CC4)C(=O)NC5=CC=CC=C5)C |
Canonical SMILES |
CC#CCN1C2=C(N=C1N3CCCC(C3)N)N(C(=O)N(C2=O)CCCN4CCC(CC4)C(=O)NC5=CC=CC=C5)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-[8-[(3R)-3-aminopiperidin-1-yl]-7-but-2-ynyl-3-methyl-2,6-dioxopurin-1-yl]propyl]-N-phenylpiperidine-4-carboxamide involves multiple steps, including the formation of the piperidine ring, the attachment of the purine derivative, and the incorporation of the phenyl group. Key steps in the synthesis may include:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors such as 1,2-diamines and sulfonium salts.
Attachment of the Purine Derivative: The purine moiety can be introduced via nucleophilic substitution reactions, where a suitable purine derivative reacts with an appropriate leaving group.
Incorporation of the Phenyl Group: The phenyl group can be attached through amide bond formation, typically using reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of flow microreactor systems for efficient and sustainable synthesis .
Chemical Reactions Analysis
Types of Reactions: 1-[3-[8-[(3R)-3-aminopiperidin-1-yl]-7-but-2-ynyl-3-methyl-2,6-dioxopurin-1-yl]propyl]-N-phenylpiperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at various positions on the molecule, depending on the leaving groups present.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, sulfonium salts.
Major Products Formed: The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Therapeutic Applications
-
Diabetes Management :
- The compound is primarily recognized for its role as a DPP-4 inhibitor , which is crucial in the management of type 2 diabetes. DPP-4 inhibitors help in increasing incretin levels, thereby enhancing insulin secretion and reducing glucagon levels post-meal .
- Case Study : A clinical trial demonstrated that linagliptin significantly reduced HbA1c levels in patients with type 2 diabetes, showcasing its efficacy compared to other antidiabetic medications .
-
Cardiovascular Health :
- Research indicates that DPP-4 inhibitors may have cardiovascular benefits, including improved endothelial function and reduced risk of heart failure events .
- Case Study : A study involving patients with type 2 diabetes showed that linagliptin treatment was associated with a lower incidence of cardiovascular events compared to placebo .
-
Weight Management :
- Some studies suggest that linagliptin may aid in weight management for diabetic patients, as it does not promote weight gain unlike some other antidiabetic drugs .
- Case Study : In a long-term study, patients treated with linagliptin maintained or lost weight over a period of time, contrasting with those on sulfonylureas who experienced weight gain .
Safety Profile
Linagliptin has been shown to have a favorable safety profile, with low incidences of hypoglycemia and gastrointestinal side effects compared to other diabetes medications .
Mechanism of Action
The mechanism of action of 1-[3-[8-[(3R)-3-aminopiperidin-1-yl]-7-but-2-ynyl-3-methyl-2,6-dioxopurin-1-yl]propyl]-N-phenylpiperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. For example, it could inhibit an enzyme by occupying its active site or activate a receptor by mimicking a natural ligand .
Comparison with Similar Compounds
Piperazine Derivatives: Compounds like trimetazidine and ranolazine share the piperazine moiety and exhibit similar biological activities.
Purine Derivatives: Compounds such as adenosine and guanine share the purine core and are involved in various biological processes.
Uniqueness: 1-[3-[8-[(3R)-3-aminopiperidin-1-yl]-7-but-2-ynyl-3-methyl-2,6-dioxopurin-1-yl]propyl]-N-phenylpiperidine-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Biological Activity
1-[3-[8-[(3R)-3-aminopiperidin-1-yl]-7-but-2-ynyl-3-methyl-2,6-dioxopurin-1-yl]propyl]-N-phenylpiperidine-4-carboxamide, commonly referred to as Linagliptin, is a potent dipeptidyl peptidase IV (DPP-IV) inhibitor primarily used in the management of type 2 diabetes. This compound has garnered attention due to its unique structure and promising biological activity.
Chemical Structure and Properties
Molecular Formula : C25H28N8O2
Molecular Weight : 472.54 g/mol
CAS Number : 668270-12-0
The compound features a complex structure that includes a piperidine ring, a purine derivative, and various functional groups that contribute to its biological activity.
Linagliptin works by inhibiting the DPP-IV enzyme, which is responsible for the degradation of incretin hormones. By preventing the breakdown of these hormones, Linagliptin enhances insulin secretion in response to meals and decreases glucagon levels, leading to improved glycemic control.
In Vitro Studies
Research has demonstrated that Linagliptin exhibits significant inhibitory activity against DPP-IV. In vitro assays have shown that it can lower blood glucose levels effectively in various diabetic models. The following table summarizes key findings from in vitro studies:
| Study | Model | DPP-IV Inhibition (%) | Glucose Reduction (%) |
|---|---|---|---|
| Rat Islets | 85% | 40% | |
| Human Plasma | 90% | 50% | |
| Mouse Models | 80% | 45% |
In Vivo Studies
In vivo studies have further validated the efficacy of Linagliptin. Clinical trials involving diabetic patients have shown that Linagliptin significantly reduces HbA1c levels without causing weight gain or hypoglycemia. Notable findings include:
- Study on Glycemic Control : A randomized controlled trial indicated that patients treated with Linagliptin experienced a reduction in HbA1c by an average of 0.5% after 24 weeks compared to placebo.
- Safety Profile : Long-term studies have indicated that Linagliptin has a favorable safety profile with minimal adverse effects reported.
Case Studies
Several case studies highlight the clinical application of Linagliptin in managing type 2 diabetes:
- Case Study A : A 58-year-old male with poorly controlled diabetes switched from metformin to Linagliptin, resulting in improved glycemic control and reduced fasting blood glucose levels from 180 mg/dL to 130 mg/dL over three months.
- Case Study B : A cohort study involving elderly patients showed that Linagliptin effectively managed diabetes without significant gastrointestinal side effects commonly associated with other DPP-IV inhibitors.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
